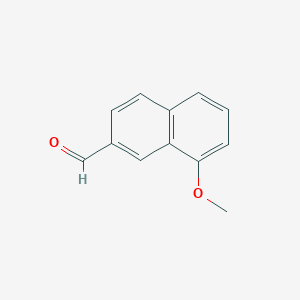

8-Methoxynaphthalene-2-carbaldehyde

Description

Contextual Significance of Naphthalenecarbaldehydes in Advanced Organic Synthesis

Naphthalenecarbaldehydes, a class of organic compounds characterized by a naphthalene (B1677914) ring bearing a formyl (–CHO) group, are versatile building blocks in advanced organic synthesis. Their utility stems from the reactivity of the aldehyde group, which can participate in a wide array of chemical transformations, and the unique properties of the naphthalene scaffold.

The aldehyde functional group serves as a gateway for constructing more complex molecular architectures. It readily undergoes reactions such as:

Wittig reactions to form alkenes.

Reductive amination to produce amines.

Oxidation to yield carboxylic acids.

Condensation reactions with various nucleophiles to form Schiff bases, imines, and other heterocyclic systems. researchgate.net

A notable example of their significance is the use of methoxynaphthalene carbaldehyde isomers in the synthesis of pharmaceutically important molecules. For instance, 7-methoxy-naphthalene-1-carbaldehyde is a key intermediate in the synthesis of Agomelatine, a melatonin (B1676174) agonist and 5-HT2C antagonist used in the treatment of major depressive disorder. google.comgoogle.com Similarly, 6-Methoxy-2-naphthalenecarboxaldehyde is utilized as a diagnostic reagent in studies of aldehyde dehydrogenase enzymes and in the synthesis of fluorescent substrates for research related to hypertension and vascular inflammation. cymitquimica.com These examples underscore the role of naphthalenecarbaldehydes as crucial intermediates in accessing complex and valuable molecules.

The Role of the Naphthalene Core in Contemporary Chemical Research

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a fundamental aromatic hydrocarbon that plays a pivotal role in various domains of chemical research. Its rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties to molecules containing this core.

Key areas where the naphthalene core is significant include:

Medicinal Chemistry: The naphthalene ring is a common scaffold found in numerous natural products and synthetic drugs. researchgate.net Its lipophilic nature can enhance a drug's ability to cross cell membranes. The non-steroidal anti-inflammatory drug (NSAID) Naproxen, for example, features a 6-methoxy-naphthalene moiety.

Materials Science: Naphthalene derivatives, particularly naphthalene diimides (NDIs), are extensively studied for their applications in organic electronics. researchgate.net Their electron-deficient nature makes them excellent n-type semiconductors, suitable for use in organic field-effect transistors (OFETs) and organic solar cells. The ability to functionalize the naphthalene core allows for the fine-tuning of their electronic and optical properties. researchgate.net

Supramolecular Chemistry: The planar surface of the naphthalene core makes it ideal for participating in π-π stacking interactions, a key driving force in the self-assembly of complex supramolecular architectures. These interactions are crucial in the design of molecular sensors, host-guest systems, and functional materials.

The functionalization of the naphthalene core is a key aspect of its utility. The development of regioselective C-H functionalization methods has become a major focus, as it allows for the precise installation of various functional groups at specific positions on the naphthalene ring, thereby enabling the synthesis of a wide range of tailored molecules for diverse applications. mdpi.com

Research Landscape of 8-Methoxynaphthalene-2-carbaldehyde: An Academic Perspective

While the broader class of methoxynaphthalene carbaldehydes has established significance, the specific isomer This compound (CAS No: 134594-23-3) appears to be a less-explored member of this family from an academic research standpoint. finetechchem.com A review of the scientific literature indicates a notable scarcity of dedicated studies on its synthesis, reactivity, and applications compared to its isomers like 6-methoxy-2-naphthaldehyde (B117158) and 7-methoxy-1-carbaldehyde.

Some key observations about the research landscape include:

Natural Occurrence: Some related naphthaldehyde derivatives have been isolated from natural sources. For example, 4,8-dihydroxy-5-methoxy-2-naphthaldehyde has been identified as a constituent in the blackened heartwood of Diospyros kaki (Persimmon). researchgate.netresearchgate.net However, the natural occurrence of this compound itself is not prominently documented.

Commercial Availability: The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes, likely through custom synthesis. finetechchem.com

This relative lack of academic focus presents an opportunity for future research. Investigating the unique electronic and steric properties conferred by the 8-methoxy and 2-carbaldehyde substitution pattern could reveal novel reactivity and potential applications. Detailed spectroscopic characterization and exploration of its utility as a building block in the synthesis of new materials or biologically active compounds remain open avenues for scientific inquiry.

Physicochemical Properties of Methoxy-naphthaldehyde Isomers

To provide context, the table below lists some properties of more commonly studied methoxynaphthalene carbaldehyde isomers. Data for this compound is included where available from chemical supplier catalogs.

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYDCPIHIFFZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576936 | |

| Record name | 8-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134594-23-3 | |

| Record name | 8-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Methoxynaphthalene 2 Carbaldehyde and Cognate Naphthalenecarbaldehydes

De Novo Synthetic Routes and Strategies

The creation of naphthalenecarbaldehyde frameworks from basic chemical building blocks, known as de novo synthesis, requires intricate multi-step processes. These strategies are designed for precision and efficiency, allowing for the specific placement of functional groups on the naphthalene (B1677914) core.

Multi-Step Approaches from Readily Available Precursors

The synthesis of complex molecules like 8-methoxynaphthalene-2-carbaldehyde often begins with simpler, commercially available precursors. udel.edusavemyexams.com This approach involves a sequence of chemical reactions, where the product of one step becomes the starting material for the next. udel.edu Designing an effective multi-step synthesis is a critical task in organic chemistry, aiming for the most efficient pathway to the target molecule. nih.govyoutube.com

A relevant example is the synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde, a compound structurally similar to the target molecule. One synthetic route begins with 1,7-dihydroxynaphthalene, a readily available precursor. researchgate.net The synthesis involves a series of protection, methylation, and functional group interconversion steps to arrive at the desired naphthaldehyde. researchgate.net Such multi-step sequences highlight the strategic planning required to build complex aromatic aldehydes from simple precursors.

Table 1: Example of a Multi-Step Synthetic Route for a Naphthaldehyde Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1,7-dihydroxynaphthalene | TBSCl, imidazole, dry DMF, N₂ | Protected dihydroxynaphthalene |

| 2 | Protected dihydroxynaphthalene | MeI, K₂CO₃, dry acetone, N₂ | Methylated intermediate |

| 3 | Methylated intermediate | DIBAL in toluene, N₂ | 2-hydroxy-8-methoxy-1-naphthaldehyde |

This table illustrates a synthetic pathway towards a substituted naphthaldehyde, showcasing a typical multi-step approach from a simple precursor. researchgate.net

Regioselective Formylation Reactions

A key challenge in naphthalene chemistry is controlling where a functional group is added, a concept known as regioselectivity. Formylation, the introduction of an aldehyde (formyl) group, is no exception. Various methods have been developed to achieve regioselective formylation on the naphthalene ring system. nih.gov

The choice of reagents and reaction conditions can direct the formylation to a specific position. For instance, the reaction of 2-naphthyl ethers with 1,3,5-triazines in polyphosphoric acid can lead to either 1,6-diformylation or the formation of a benzo[de]isoquinolin-4-one, depending on the reaction temperature and stoichiometry. sorbonne-universite.fr Another powerful technique is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to introduce a formyl group onto electron-rich aromatic rings.

In a specific example, the formylation of 1,4,5,8-tetramethoxynaphthalene (B3044975) using a phase transfer catalyst resulted in a high yield (96.2%) of 2-formyl-1,4,5,8-tetramethoxynaphthalene. researchgate.net The introduction of an electron-withdrawing formyl group can also deactivate the naphthalene ring towards further electrophilic substitution, allowing for selective mono-functionalization. nih.gov

Table 2: Methods for Regioselective Formylation of Naphthalene Derivatives

| Method | Reagents | Substrate Example | Product Example | Yield |

|---|---|---|---|---|

| Phase Transfer Catalysis | Dichloromethane, NaOH, phase transfer catalyst | 1,4,5,8-tetramethoxynaphthalene | 2-formyl-1,4,5,8-tetramethoxynaphthalene | 96.2% researchgate.net |

| 1,3,5-Triazine/PPA | 1,3,5-triazine, Polyphosphoric Acid (PPA) | 2-Naphthyl ethers | 1,6-Diformyl-2-naphthyl ethers | 68-91% sorbonne-universite.fr |

Biocatalytic Pathways to Naphthalenecarbaldehyde Scaffolds

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical reactions, offers a green and highly selective alternative to traditional chemical methods. acs.org Enzymes can operate under mild conditions and often provide excellent chemo-, regio-, and enantioselectivity.

Laccases, a type of oxidoreductase enzyme, have been employed in cooperative catalytic systems for various oxidative cyclizations involving aldehydes, including naphthaldehydes. mdpi.com While direct biocatalytic formylation is less common, enzymes play a significant role in the synthesis and modification of naphthaldehydes. For example, the yeast Candida parapsilosis ATCC 7330 has been used for the biocatalytic reduction of 6-methoxy-2-naphthaldehyde (B117158) to its corresponding alcohol. researchgate.net This demonstrates the potential of biocatalysts to perform specific transformations on naphthaldehyde scaffolds, which can be part of a larger synthetic strategy. researchgate.netthieme-connect.com

Preparation via Functional Group Interconversions

An alternative to building the entire naphthalene system from scratch is to start with a pre-existing naphthalene derivative and chemically convert one functional group into another. vanderbilt.eduimperial.ac.ukscribd.com This approach, known as functional group interconversion (FGI), is a cornerstone of modern organic synthesis. scribd.com

Aldehyde Group Introduction from Other Oxygenated Naphthalene Derivatives

Naphthaldehydes can be readily prepared from other oxygenated naphthalene derivatives, such as alcohols, esters, or nitriles. A common and efficient method is the oxidation of a primary alcohol. For instance, 6-methoxy-2-naphthyl methanol (B129727) can be selectively oxidized to 6-methoxy-2-naphthaldehyde using manganese dioxide (MnO₂). oriprobe.com This reagent is known for its ability to oxidize allylic and benzylic alcohols without affecting other functional groups.

Another important route is the reduction of carboxylic acid derivatives. Esters and nitriles can be reduced to aldehydes using specific reducing agents that prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL or DIBAL-H) is a widely used reagent for this purpose, often at low temperatures. vanderbilt.edu The synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde has been achieved via the DIBAL reduction of a corresponding nitrile intermediate. researchgate.net

Modification of Substituted Naphthalene Intermediates (e.g., from 2-acetyl-6-methoxynaphthalene)

A specific and highly relevant example of FGI is the synthesis of 6-methoxy-2-naphthaldehyde from 2-acetyl-6-methoxynaphthalene (B28280). The latter is a key intermediate, often prepared via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). prepchem.comorgsyn.orgresearchgate.net The conversion of the acetyl group to a formyl group requires a multi-step sequence.

One reported synthesis involves the following transformations oriprobe.com:

Oxidation: The acetyl group of 2-acetyl-6-methoxynaphthalene is oxidized to a carboxyl group using sodium hypochlorite, forming 6-methoxy-2-naphthoic acid.

Esterification: The resulting carboxylic acid is converted to its methyl ester, methyl 6-methoxy-2-naphthoate, using methanol and a sulfuric acid catalyst.

Reduction: The ester is then reduced to the primary alcohol, 6-methoxy-2-naphthyl methanol, using a reducing agent such as Red-Al.

Oxidation: Finally, a selective oxidation of the primary alcohol with manganese dioxide (MnO₂) furnishes the target aldehyde, 6-methoxy-2-naphthaldehyde.

Table 3: Synthesis of 6-Methoxy-2-naphthaldehyde from 2-Acetyl-6-methoxynaphthalene

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2-Acetyl-6-methoxynaphthalene | Sodium hypochlorite | 6-Methoxy-2-naphthoic acid oriprobe.com |

| 2 | 6-Methoxy-2-naphthoic acid | CH₃OH / H₂SO₄ | Methyl 6-methoxy-2-naphthoate oriprobe.com |

| 3 | Methyl 6-methoxy-2-naphthoate | Red-Al | 6-Methoxy-2-naphthyl methanol oriprobe.com |

| 4 | 6-Methoxy-2-naphthyl methanol | MnO₂ | 6-Methoxy-2-naphthaldehyde oriprobe.com |

This table outlines the functional group interconversions required to transform an acetylnaphthalene into a naphthaldehyde. oriprobe.com

Chemical Transformations and Mechanistic Investigations of 8 Methoxynaphthalene 2 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group is a versatile center for numerous chemical reactions, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Condensation Reactions Leading to Imines and Hydrazones

The reaction of an aldehyde with a primary amine or a hydrazine (B178648) derivative is a fundamental condensation reaction that yields imines (Schiff bases) and hydrazones, respectively. clockss.org This transformation is characterized by the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule from the intermediate hemiaminal. rsc.org The general mechanism involves the protonation of the carbonyl oxygen, which enhances its electrophilicity, followed by the addition of the amine. Subsequent proton transfer and elimination of water lead to the C=N double bond. clockss.org

In the case of 8-methoxynaphthalene-2-carbaldehyde, it readily undergoes condensation with various primary amines and hydrazines. For instance, reaction with equimolar amounts of a primary amine in a suitable solvent like ethanol (B145695) typically leads to the formation of the corresponding N-substituted imine. chemrxiv.org Similarly, condensation with hydrazine or substituted hydrazines, such as 2-cyanoacetohydrazide, yields the respective hydrazone derivatives. chemrxiv.org These reactions are often catalyzed by a small amount of acid or base. rsc.orgchemrxiv.org

Imines and hydrazones are significant in organic synthesis as they serve as intermediates for the creation of various heterocyclic compounds and are building blocks for many biologically active molecules. nih.gov

Table 1: Representative Condensation Reactions of Naphthaldehyde Derivatives

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Hydrazide-hydrazone derivative | Imine | Triethylamine, Absolute Ethanol, Reflux | chemrxiv.org |

| Aldehyde/Ketone | Primary Amine | Imine | Mild Acid | clockss.org |

| Aldehyde/Ketone | Hydrazine/Substituted Hydrazine | Hydrazone | Mild Acid | clockss.orgrsc.org |

Carbon-Carbon Bond Forming Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. tum.de This base-catalyzed reaction is a cornerstone for the synthesis of chalcones and their derivatives, which are precursors to flavonoids. scispace.commdpi.com

The reaction mechanism involves the deprotonation of the α-carbon of a ketone (e.g., acetophenone) by a base (like sodium hydroxide) to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound). The resulting aldol adduct readily undergoes dehydration to form the highly conjugated α,β-unsaturated ketone, known as a chalcone. nih.govresearchgate.net

This methodology has been successfully employed to synthesize naphthalene-chalcone hybrids. For example, the reaction of a naphthaldehyde derivative with an appropriate ketone derivative in the presence of a base catalyst yields the target chalcone. nih.gov These reactions can often be performed in a one-pot synthesis. mdpi.com

Table 2: Claisen-Schmidt Condensation for Naphthalene-Chalcone Synthesis

| Aldehyde | Ketone | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1-Naphthaldehyde (B104281) or 2-Naphthaldehyde | Substituted Acetophenone | Naphthalene-Chalcone Hybrid | Base Catalyst (e.g., NaOH/KOH) | nih.gov |

| Benzaldehyde derivatives | Acetophenone derivatives | Chalcone | Base Catalyst (e.g., NaOH) | scispace.com |

Formation of Oxime Derivatives

Oximes are formed through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH). scirp.org These crystalline compounds are important in organic chemistry for the protection, purification, and characterization of carbonyl compounds. The synthesis is typically carried out by reacting the carbonyl compound with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or an amino acid catalyst, to neutralize the HCl and liberate the free hydroxylamine. scirp.org

The reaction of this compound with hydroxylamine hydrochloride under basic or mildly acidic conditions would be expected to produce this compound oxime. The formation of oxime intermediates from related naphthaldehyde derivatives, such as 2-hydroxy-8-methoxy-1-naphthaldehyde, is a known transformation. Oximes are versatile intermediates that can be used to synthesize amides (via Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles.

Photochemical Transformations (e.g., Decarbonylation)

Aromatic aldehydes can undergo various photochemical reactions upon irradiation with UV light. These transformations include cycloadditions, rearrangements, and decarbonylation. nih.gov While direct photochemical decarbonylation of this compound is not explicitly detailed in the provided search results, the general reactivity of aldehydes and naphthaldehyde derivatives allows for informed predictions.

Photochemical decarbonylation of aldehydes, which results in the expulsion of carbon monoxide (CO), can proceed through a Norrish Type I cleavage mechanism upon photoexcitation. scispace.com This process forms a radical pair, which can then lose CO to form a new C-H bond. While this reaction is well-known for many aliphatic and some aromatic aldehydes, its efficiency can vary. Alternatively, decarbonylation can be achieved with high efficiency using transition-metal catalysts, such as those based on palladium or rhodium. tum.de

Naphthaldehyde derivatives are known to be photochemically active. For instance, 1-naphthaldehyde can be formed by the UV irradiation of 1-methylnaphthalene (B46632) in the presence of air. Furthermore, 1-naphthaldehyde derivatives can undergo photochemical cycloaddition reactions when irradiated with visible light in the presence of a Lewis acid catalyst. nih.gov Given this documented photoreactivity, it is plausible that this compound could undergo transformations like decarbonylation under appropriate photochemical conditions, although this specific reaction requires further empirical investigation.

Reactions Involving the Naphthalene (B1677914) Core

The naphthalene ring system is aromatic and undergoes substitution reactions, with its reactivity profile influenced by the existing substituents.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic System

Electrophilic Aromatic Substitution: The naphthalene ring is generally more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (arenium ion) is lower. The presence of the electron-donating methoxy (B1213986) (-OCH₃) group on the naphthalene ring of this compound further activates the system towards electrophilic attack. Conversely, the aldehyde (-CHO) group is an electron-withdrawing group and deactivates the ring.

In electrophilic substitution of naphthalene, the attack preferentially occurs at the C1 (α) position over the C2 (β) position because the intermediate for α-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic. The directing effects of the two substituents on this compound would determine the position of further substitution. The powerful activating and ortho-, para-directing effect of the methoxy group at C8 would strongly direct incoming electrophiles to the C7 (ortho) and C5 (para) positions. The deactivating, meta-directing aldehyde group at C2 would direct to C4 and C7. The confluence of these directing effects suggests that positions C5 and C7 are the most likely sites for electrophilic attack. Reaction conditions can also influence the product distribution in naphthalene substitutions, as seen in sulfonation and Friedel-Crafts acylation reactions.

Nucleophilic Aromatic Substitution: Unactivated aromatic rings are generally resistant to nucleophilic attack. However, nucleophilic substitution on the naphthalene core can occur, particularly if a good leaving group (like a halogen) is present and often requires forcing conditions or the use of catalysts. For example, brominated naphthalenes can undergo copper-assisted nucleophilic substitution with reagents like sodium methoxide (B1231860) to replace the bromine atom with a methoxy group. In the context of this compound itself, direct nucleophilic substitution on the hydrogen-bearing carbons of the ring is highly unlikely. Such reactions would typically require prior functionalization of the ring with a suitable leaving group.

Cycloaddition Reactions and Annulation Strategies

The inherent structure of this compound, with substituents on different rings of the naphthalene system, lends itself to complex cyclization and ring-forming reactions. The aldehyde can act as an electrophile, while the methoxy-activated naphthalene ring can serve as a nucleophile. Furthermore, the peri-position (C1) relative to the C8-methoxy group introduces significant steric and electronic effects that can govern the regioselectivity and stereoselectivity of annulation reactions.

Research into the reactivity of closely related naphthaldehydes highlights the critical role of the peri-methoxy group. In studies on the oxidation of 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, the 8-(peri)-OMe substituent sterically hinders the formation of an expected spiro adduct. Instead, the reaction pathway is diverted to a more facile cyclodehydration, yielding a 9-methoxynaphtho[1,2-d]isoxazole structure. researchgate.net This steric guidance is a key mechanistic feature, demonstrating how the 8-methoxy group can control reaction outcomes by impeding certain transition states. researchgate.net This effect is a recurring theme in the chemistry of 1,8-disubstituted naphthalenes, where peri strain significantly influences reactivity. researchgate.net

While direct cycloaddition involving the aldehyde of this compound is not extensively documented, general strategies for annulation onto naphthalene rings are well-established. These include methods like photocatalytic radical redox annulations for creating saturated heterocycles and phosphine-catalyzed [3+2] or [4+2] cycloadditions. acs.orgmdpi.com For instance, cobalt-catalyzed [2+2+2] cycloadditions have been used to synthesize axially chiral 2-arylpyridines from 1-naphthyldiynes, showcasing a method of building complex structures onto the naphthalene core. acs.org Similarly, the reaction of 1H-perimidines with alkynes in acidic media to afford 1,3-diazopyrenes illustrates a peri-annulation approach to building new heterocyclic rings onto a naphthalene-like system. ku.edu

| Reaction Type | Substrate | Key Finding | Reference |

| Oxidative Cyclodehydration | 2-hydroxy-8-methoxy-1-naphthaldehyde oxime | The 8-(peri)-OMe group sterically blocks spiro adduct formation, directing the reaction to yield 9-methoxynaphtho[1,2-d]isoxazole. | researchgate.net |

Transformations of the Methoxy Group

The methoxy group at the C-8 position is a key functional handle. Its transformations, primarily demethylation, are crucial for synthesizing hydroxylated derivatives and for mechanistic studies investigating the electronic and steric properties of the naphthalene system.

Selective Demethylation Reactions

The cleavage of the aryl methyl ether bond in this compound is a significant transformation, often yielding the corresponding 8-hydroxy-naphthalene-2-carbaldehyde, a valuable synthetic intermediate. The choice of demethylating agent and conditions determines the reaction's efficiency and selectivity, especially in polysubstituted systems.

A highly pertinent study on the selective demethylation of 1,3,6-trimethoxynaphthalene-2-carbaldehyde using boron tribromide (BBr₃) showed that cleavage occurred exclusively at the C1 position. researchgate.net The high regioselectivity was attributed to the peri-effect; steric strain between the C1-methoxy group and the C8-hydrogen atom twists the methyl group out of the plane of the naphthalene ring. This distortion is proposed to be the driving force for selective demethylation at this position to relieve steric strain. researchgate.net This provides strong evidence that the peri environment around the C8-methoxy group in the target molecule will heavily influence its reactivity towards demethylating agents.

Various chemical and biological methods are available for demethylating aryl methyl ethers. A rapid method involves using a protic acid like HBr in conjunction with a phase-transfer catalyst such as Aliquat-336, which has been shown to be effective for the demethylation of 2-methoxynaphthalene (B124790). researchgate.net In recent years, biocatalytic methods have emerged as a green alternative. Engineered cytochrome P450 enzymes, such as the GcoAB system, have been developed for the specific O-demethylation of lignin-derived aromatic aldehydes like vanillin. nih.govnrel.gov These enzymatic systems operate under mild conditions and can offer high selectivity. nih.govnrel.gov

| Method | Reagent(s) | Substrate Example | Product Example | Key Observation | Reference |

| Chemical (Lewis Acid) | BBr₃ | 1,3,6-Trimethoxynaphthalene-2-carbaldehyde | 1-Hydroxy-3,6-dimethoxynaphthalene-2-carbaldehyde | Highly selective demethylation at the C1 position due to the peri-effect. | researchgate.net |

| Chemical (PTC) | HBr, Aliquat-336 | 2-Methoxynaphthalene | 2-Naphthol | Phase-transfer catalyst significantly accelerates the rate of demethylation. | researchgate.net |

| Biocatalytic | Engineered Cytochrome P450 (GcoA) | p-Vanillin | Protocatechuic aldehyde | Provides an efficient and selective demethylation pathway under mild, biological conditions. | nih.govnrel.gov |

Alterations of the Ethereal Linkage

Beyond complete cleavage via demethylation, other alterations of the ethereal linkage are less common but mechanistically significant. These transformations typically involve cleavage of the C-O bond under specific reaction conditions.

For example, studies on naphthalene-based poly(ether ketone)s have shown that the aryl ether linkage can be cleaved at elevated temperatures (e.g., 210°C) in certain polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP). cdnsciencepub.com This indicates a potential pathway for thermal degradation or transformation involving the ether bond.

Another context for ether linkage alteration is in the strategic removal of protecting groups in organic synthesis. The 2-naphthylmethyl (Nap) ether is a protecting group for alcohols that can be selectively cleaved under oxidative conditions. A mild method for this transformation uses a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a scavenger like β-pinene. acs.org This reaction proceeds without affecting other acid or base-sensitive protecting groups, highlighting a chemically specific method for cleaving a naphthyl-based ether linkage. acs.org While this example involves a naphthylmethyl ether rather than a naphthyl methyl ether, it demonstrates a targeted chemical strategy for breaking the C-O bond of a naphthalene-derived ether.

| Transformation | Reagent/Condition | Substrate Type | Observation | Reference |

| Thermal Cleavage | NMP, 210°C | Naphthalene-based poly(ether ketone)s | Cleavage of the polymer's ether linkage occurs at elevated temperatures. | cdnsciencepub.com |

| Oxidative Cleavage | DDQ, β-pinene | 2-Naphthylmethyl (Nap) protected alcohol | Mild and selective removal of the Nap ether protecting group. | acs.org |

Spectroscopic Data for this compound Not Found

Numerous searches were conducted to obtain information on the advanced spectroscopic characterization and structural elucidation of this compound. However, the search results consistently provided information for other isomers, most notably 6-methoxy-2-naphthaldehyde (B117158) and 2-methoxynaphthalene, as well as general discussions of the spectroscopic techniques themselves. For instance, while data for compounds like 8-methoxynaphthalene-1,7-diol were found, this information is not applicable to the aldehyde derivative specified. researchgate.net

The strict requirement to focus solely on this compound prevents the use of data from these other related but structurally distinct molecules. The precise position of the methoxy group on the naphthalene ring significantly influences the electronic environment of the molecule, leading to unique spectroscopic signatures. Therefore, extrapolating data from other isomers would result in a scientifically inaccurate and misleading article.

Without access to the specific spectral data for this compound, it is not possible to provide a detailed analysis of its chemical shifts, coupling constants, vibrational modes, or the other specific points outlined in the user's request. An article generated without this foundational data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the absence of specific data for this compound in the conducted searches, the requested article cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methoxynaphthalene 2 Carbaldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy

The chromophoric behavior of 8-Methoxynaphthalene-2-carbaldehyde is dictated by its aromatic naphthalene (B1677914) core, substituted with a methoxy (B1213986) (-OCH₃) and a carbaldehyde (-CHO) group. These structural features give rise to characteristic electronic transitions when the molecule interacts with ultraviolet and visible light. The UV-Vis spectrum is primarily characterized by π → π* and n → π* transitions. uzh.ch

The naphthalene ring system, a large conjugated π-system, is the principal chromophore. This extended conjugation results in intense absorption bands in the UV region, corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The presence of substituents on the naphthalene ring, namely the electron-donating methoxy group and the electron-withdrawing carbaldehyde group, modulates the energy levels of these orbitals. This modulation affects the wavelength of maximum absorption (λmax). The methoxy group, an auxochrome, typically causes a bathochromic (red) shift in the absorption bands due to its electron-donating nature, which increases the energy of the highest occupied molecular orbital (HOMO).

The carbonyl group (C=O) of the carbaldehyde moiety introduces the possibility of n → π* transitions. uzh.ch This transition involves the promotion of a non-bonding electron from the oxygen atom to a π* anti-bonding orbital. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower intensity (smaller molar absorptivity, ε) compared to π → π* transitions. uzh.ch The combination of these groups creates a complex electronic structure, and the resulting UV-Vis spectrum is a composite of these different transitions. The solvent environment can also influence the spectrum; polar solvents may cause shifts in the λmax values of both transition types due to differing stabilization of the ground and excited states. vscht.cz

Table 1: Typical Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Relative Energy | Relative Intensity |

| π → π | π bonding to π anti-bonding | High | High (ε ≈ 10³–10⁵ L·mol⁻¹·cm⁻¹) |

| n → π | Non-bonding (oxygen) to π anti-bonding | Low | Low (ε ≈ 10⁰–10² L·mol⁻¹·cm⁻¹) |

This is an interactive table. Users can sort and filter the data.

While direct studies on the photoinduced isomerization of this compound are not extensively detailed in the provided search results, the general principles of photochemical isomerization in related aromatic aldehydes and olefins can be considered. Photoisomerization involves the absorption of light, leading to an excited electronic state where rotation around a bond becomes more facile, followed by relaxation to a different geometric isomer of the ground state.

For a molecule like this compound, potential isomerization could occur, for instance, around the carbon-carbon single bond connecting the carbaldehyde group to the naphthalene ring, leading to different rotational conformers (rotamers). The spectroscopic signature of such a process would be a change in the UV-Vis absorption spectrum upon irradiation. acs.org If a new isomer is formed, it will have its own distinct absorption profile, leading to changes in the shape and position of the absorption bands. This can be monitored over time by recording spectra at various intervals during irradiation. The appearance of new peaks or isosbestic points (wavelengths where the absorbance of the two species is equal) can be indicative of a two-state isomerization process. The efficiency of such isomerizations is often dependent on the wavelength of excitation and the nature of the excited state (e.g., singlet vs. triplet). acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀O₂), the molecular weight is 186.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule is ionized by a high-energy electron beam, knocking out an electron to form a molecular ion (M•+). chemguide.co.uklibretexts.org The peak corresponding to this ion, the molecular ion peak, would be observed at a mass-to-charge ratio (m/z) of 186. chemguide.co.uk Due to the natural abundance of the ¹³C isotope, a smaller peak at m/z 187 (the M+1 peak) is also expected. libretexts.org

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragments provides structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom or the formyl radical (-CHO). libretexts.org

Key Fragmentation Pathways for this compound:

Loss of a hydrogen atom (H•): The molecular ion can lose a hydrogen atom from the aldehyde group, resulting in a stable acylium ion. This would produce a fragment peak at m/z 185 (M-1).

Loss of the formyl radical (•CHO): Cleavage of the bond between the naphthalene ring and the carbonyl carbon results in the loss of the formyl radical. This yields a fragment ion corresponding to the methoxynaphthalene cation at m/z 157 (M-29). libretexts.orglibretexts.org

Loss of a methyl radical (•CH₃): The methoxy group can fragment by losing a methyl radical, leading to a peak at m/z 171 (M-15).

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion at m/z 185 can further lose a molecule of carbon monoxide (CO), a stable neutral molecule, to give a fragment at m/z 157.

The relative abundance of these fragment peaks depends on the stability of the resulting ions. Aromatic ions are generally stable, so peaks corresponding to the naphthalene-containing fragments are expected to be significant. libretexts.org The most abundant fragment ion in the spectrum is designated as the base peak.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 186 | [C₁₂H₁₀O₂]•⁺ | (Molecular Ion) |

| 185 | [C₁₂H₉O₂]⁺ | H• |

| 171 | [C₁₁H₇O₂]⁺ | •CH₃ |

| 157 | [C₁₁H₉O]⁺ | •CHO |

This is an interactive table. Users can sort and filter the data.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

While a specific crystal structure for this compound was not found in the search results, data for the closely related isomer, 2-Methoxynaphthalene-1-carbaldehyde, provides valuable insight. nih.goviucr.org In this isomer, the naphthalene ring system is essentially planar. The aldehyde and methoxy groups are slightly twisted out of the plane of the naphthalene ring. nih.goviucr.org A similar arrangement would be expected for the 8-methoxy-2-carbaldehyde isomer.

Beyond the individual molecular structure, X-ray diffraction elucidates the supramolecular structure, which is how molecules pack together in the crystal lattice. researchgate.net This packing is governed by intermolecular interactions such as hydrogen bonds, C–H···π interactions, and π–π stacking. In the case of 2-Methoxynaphthalene-1-carbaldehyde, molecules are linked into chains by intermolecular C–H···O hydrogen bonds involving the aldehyde oxygen. nih.goviucr.org For this compound, similar C–H···O interactions involving the aldehyde and methoxy oxygen atoms would likely play a significant role in dictating the crystal packing. The arrangement of the aromatic naphthalene rings can lead to π–π stacking interactions, which are common in the crystal structures of planar aromatic molecules and contribute to the stability of the crystal lattice. iucr.org Hirshfeld surface analysis is a computational tool often used in conjunction with crystal data to explore and visualize these intermolecular contacts. researchgate.net

Table 3: Typical Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Intermolecular Interactions | Non-covalent forces holding the molecules together (e.g., hydrogen bonds, π-stacking). iucr.org |

This is an interactive table. Users can sort and filter the data.

Computational and Theoretical Investigations of 8 Methoxynaphthalene 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting molecular properties from first principles, solving the Schrödinger equation with various levels of approximation. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. dntb.gov.ua It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. For a molecule like 8-Methoxynaphthalene-2-carbaldehyde, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Based on studies of related molecules like naphthalene (B1677914) and its derivatives, the naphthalene core is expected to be largely planar. samipubco.com However, the methoxy (B1213986) (-OCH₃) and carbaldehyde (-CHO) groups may exhibit slight twists relative to the ring system. For instance, in the related isomer 2-Methoxynaphthalene-1-carbaldehyde, the aldehyde and methoxy groups are observed to be slightly twisted away from the naphthalene ring. A DFT-optimized structure would precisely quantify these geometric parameters.

Electronic structure calculations using DFT also provide valuable information about the distribution of electrons within the molecule, which is crucial for understanding its chemical properties and reactivity.

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. arxiv.org

While HF calculations are computationally efficient for determining initial geometries and molecular orbitals, they neglect the effects of electron correlation—the interaction between individual electrons. This can impact the accuracy of energy calculations. dntb.gov.ua More advanced composite methods, built upon the HF framework, systematically add corrections for electron correlation, basis set size, and other relativistic effects to achieve higher accuracy in predicting molecular energies and thermochemical properties. Computational studies on the parent naphthalene molecule have utilized both HF and DFT methods to explore its electronic characteristics. samipubco.com

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the correlation-consistent family (e.g., aug-cc-pVQZ) or Pople-style basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)), provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. samipubco.com

Exchange-Correlation Functionals : In DFT, the exchange-correlation functional approximates the complex quantum mechanical effects of electron exchange and correlation. The choice of functional is critical. Common functionals include B3LYP, a hybrid functional that mixes HF exchange with DFT exchange, and others like M06-2X. researchgate.net The selection of an appropriate functional is often guided by the specific properties being investigated and by benchmarking against experimental data or higher-level calculations when available.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with orbitals representing regions of space where an electron is likely to be found. Analysis of these orbitals, particularly the frontier orbitals, is key to predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, the electron-donating methoxy group and the electron-withdrawing carbaldehyde group attached to the naphthalene π-system would be expected to influence the HOMO and LUMO energy levels. The methoxy group would likely raise the HOMO energy, while the carbaldehyde group would lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. This smaller gap would suggest enhanced reactivity.

| Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔEGap (eV) | Reference |

|---|---|---|---|---|

| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs. researchgate.net This method provides quantitative insight into intramolecular interactions, electron delocalization, and hyperconjugation, which are key factors in determining molecular stability. mpg.de

The analysis involves examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization resulting from electron delocalization. researchgate.net

For this compound, NBO analysis would be expected to reveal several key interactions:

Delocalization of the oxygen lone pairs from the methoxy group into the π* antibonding orbitals of the naphthalene ring.

Hyperconjugative interactions involving the carbaldehyde group and the adjacent aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(O) of -OCH₃ | π(C-C) of Naphthalene Ring | High | Resonance (Donation) |

| π(C-C) of Naphthalene Ring | π(C=O) of -CHO | Moderate | Conjugation (Withdrawal) |

| π(C-C) of Naphthalene Ring | π*(C-C) of Naphthalene Ring | High | Aromatic Delocalization |

Note: The values in this table are conceptual and illustrate the types of interactions an NBO analysis would investigate.

Conformational Analysis and Isomerism Studies

Conformational analysis is a critical aspect of understanding the structure-property relationships of molecules. For a molecule like this compound, which possesses rotatable single bonds connecting the methoxy and carbaldehyde groups to the naphthalene scaffold, multiple conformations are possible. Theoretical chemistry offers powerful tools to explore these conformational landscapes.

Investigation of Rotational Barriers and Conformational Energetics

The study of rotational barriers and the energetics of different conformers provides insight into the molecule's flexibility and the relative populations of its various shapes at equilibrium. This is typically achieved by systematically rotating the dihedral angles of interest—in this case, the C(Ar)-C(aldehyde) and C(Ar)-O(methoxy) bonds—and calculating the potential energy at each step. This process allows for the identification of energy minima, corresponding to stable conformers, and transition states, which define the energy barriers between them.

While specific studies on this compound are not found, research on related compounds like 2-methoxynaphthalene-1-carbaldehyde indicates that the aldehyde and methoxy groups can be slightly twisted away from the plane of the naphthalene ring system. nih.govmdpi.comscispace.com Similar theoretical investigations would be necessary to determine the precise rotational barriers and conformational preferences for the 8-methoxy-2-carbaldehyde isomer.

Theoretical Modeling of Photoisomerization Mechanisms

Photoisomerization, the process by which a molecule undergoes a structural change upon absorption of light, is a key area of photochemical research. Theoretical modeling can elucidate the complex mechanisms of these reactions, including the nature of the excited states involved and the pathways from the initial Franck-Condon region to the photoproducts.

For aromatic aldehydes, photoisomerization can involve various pathways, including E/Z isomerization or other structural rearrangements. Computational methods, particularly those that can accurately describe electronically excited states, are essential for mapping these reaction pathways. However, specific theoretical models detailing the photoisomerization mechanisms of this compound have not been reported in the scientific literature.

Spectroscopic Property Simulations

Computational spectroscopy is an invaluable tool for interpreting and predicting experimental spectra. By simulating vibrational and electronic spectra, researchers can assign spectral features to specific molecular motions or electronic transitions, aiding in the structural characterization of compounds.

Computational Prediction of Vibrational Spectra (IR, Raman)

The prediction of infrared (IR) and Raman spectra through computational means is a standard practice in modern chemistry. rsc.org These calculations typically involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The results provide a set of vibrational modes, their corresponding frequencies, and their intensities, which can be compared with experimental data. researchgate.netnih.gov

For instance, studies on the related compound 1-methoxynaphthalene (B125815) have utilized methods like B3LYP/6-31G(d,p) to calculate and scale vibrational frequencies, achieving good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Such an analysis for this compound would allow for the assignment of characteristic vibrational modes, such as the C-H stretching of the aromatic rings and methyl group, the C=O stretching of the aldehyde, and the C-O stretching of the methoxy group. nih.gov

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical ranges for similar functional groups, is presented below.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 3000 - 2850 |

| Aldehyde C-H Stretch | 2850 - 2750 |

| Carbonyl C=O Stretch | 1720 - 1680 |

| Aromatic C=C Stretch | 1650 - 1430 |

| C-O (Methoxy) Stretch | 1275 - 1200 |

This table is illustrative and not based on actual published data for this compound.

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, often employed in conjunction with Density Functional Theory (DFT). youtube.comchemrxiv.org

The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Although no specific GIAO calculations for this compound have been published, this method could be applied to predict the ¹H and ¹³C NMR spectra, providing valuable data for its structural confirmation.

UV-Vis Absorption Spectrum Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of vertical electronic excitations from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The application of TD-DFT to this compound would yield insights into its electronic structure and the nature of its electronic transitions, typically π → π* and n → π* transitions associated with the naphthalene ring system and the carbonyl group. The predicted maximum absorption wavelengths (λmax) and oscillator strengths could then be used to simulate the UV-Vis spectrum.

A hypothetical table of predicted electronic transitions for this compound is shown below.

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.54 | 350 | 0.25 |

| S₀ → S₂ | 4.13 | 300 | 0.10 |

| S₀ → S₃ | 4.77 | 260 | 0.85 |

This table is illustrative and not based on actual published data for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. nih.govuni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or neutral potential.

For this compound, the MEP map is expected to show a distinct charge distribution pattern influenced by the substituent groups on the naphthalene core. The most negative potential (red region) would be concentrated around the oxygen atom of the carbonyl group (C=O) in the carbaldehyde moiety, and to a lesser extent, the oxygen atom of the methoxy group (-OCH₃). These sites represent the primary locations for electrophilic interactions.

Conversely, the most positive potential (blue region) is anticipated to be located around the hydrogen atom of the aldehyde group (-CHO) and the aromatic protons of the naphthalene ring. These electron-deficient areas are the likely sites for nucleophilic attack. The analysis of the MEP map thus confirms the localization of electron density and highlights the reactive centers of the molecule, which is fundamental for understanding its chemical behavior. nih.gov

Table 1: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative | Red | Site for Electrophilic Attack |

| Methoxy Oxygen (-OCH₃) | Negative | Orange/Yellow | Site for Electrophilic Attack |

| Aldehyde Hydrogen (-CHO) | Highly Positive | Blue | Site for Nucleophilic Attack |

| Naphthalene Ring Protons | Positive | Light Blue/Green | Site for Nucleophilic Attack |

Intermolecular Interactions and Crystal Packing Studies

In the solid state, the crystal packing of this compound is stabilized by a network of weak intermolecular interactions, primarily hydrogen bonds. While lacking strong hydrogen bond donors like -OH or -NH groups, the molecule can participate in weak C—H⋯O hydrogen bonds. Drawing parallels from the crystal structure of its isomer, 2-Methoxynaphthalene-1-carbaldehyde, it is established that such molecules link together through these interactions to form chains or more complex three-dimensional architectures. nih.govresearchgate.net

Table 2: Typical Geometry of C—H⋯O Hydrogen Bonds in Naphthalene Derivatives

| Donor (D) - Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| C(aromatic)—H···O(carbonyl) | ~0.93 | ~2.75 | ~3.65 | ~163 |

Data is representative based on analogous structures like 2-Methoxynaphthalene-1-carbaldehyde. nih.gov

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. plu.mx The analysis generates a unique surface for a molecule within a crystal, color-mapped to show atoms of neighboring molecules and the nature of their contacts. The analysis also produces two-dimensional "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. nih.govresearchgate.net

For this compound, the Hirshfeld surface analysis is expected to reveal the dominance of H···H contacts, which is typical for organic molecules rich in hydrogen atoms. Significant contributions are also expected from C···H/H···C and O···H/H···O contacts, quantitatively confirming the importance of the C—H⋯O hydrogen bonds discussed previously. Other interactions, such as C···C contacts arising from π–π stacking of the naphthalene rings, would also contribute to the crystal packing stability. researchgate.netnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Van der Waals forces, dominant interaction. |

| C···H / H···C | 15 - 25% | Interactions involving aromatic and methyl hydrogens. |

| O···H / H···O | 10 - 15% | Corresponds to C—H···O hydrogen bonding. |

| C···C | 5 - 10% | Indicates π–π stacking between naphthalene rings. |

| C···O / O···C | < 5% | Minor contacts involving carbon and oxygen atoms. |

Percentages are estimations based on analyses of similar aromatic compounds. researchgate.netnih.gov

Chemical Reactivity Descriptors and Reaction Pathway Simulations

The chemical reactivity of this compound can be predicted and rationalized using global reactivity descriptors derived from Density Functional Theory (DFT). These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's stability and reactivity.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. analis.com.my These descriptors are invaluable for predicting how the molecule will behave in chemical reactions.

Reaction pathway simulations, often performed using molecular dynamics (MD), can further elucidate reaction mechanisms by identifying transition states and intermediates. researchgate.net This allows for a detailed understanding of the energy barriers and kinetics of potential chemical transformations involving this compound.

Table 4: Key Chemical Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | Electron-donating ability |

| LUMO Energy | E(LUMO) | - | Electron-accepting ability |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Chemical reactivity and stability |

| Electronegativity | χ | -(E(HOMO) + E(LUMO))/2 | Electron-attracting power |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Organic molecules featuring extended π-conjugated systems and electron-donating/withdrawing groups often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. analis.com.my this compound possesses a π-conjugated naphthalene core, an electron-donating methoxy group (-OCH₃), and an electron-withdrawing carbaldehyde group (-CHO), a combination that can lead to a large molecular hyperpolarizability.

Theoretical calculations using DFT can predict NLO properties by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large value of β is indicative of a strong NLO response. The NLO properties are highly dependent on intramolecular charge transfer from the donor to the acceptor group through the π-system.

Experimental studies on the closely related isomer, 6-methoxy-2-naphthaldehyde (B117158), have shown a second-harmonic generation (SHG) efficiency that is 0.8 times that of the standard NLO material, Urea, confirming the potential of this molecular scaffold for NLO applications. researchgate.net Theoretical investigations for this compound would aim to quantify its NLO response and correlate it with its electronic structure.

Table 5: Theoretical NLO Parameters and Their Significance

| Parameter | Symbol | Unit (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | Debye | Measures the polarity of the molecule. |

| Average Polarizability | ⟨α⟩ | a.u. | The ease with which the electron cloud is distorted by an electric field. |

| First Hyperpolarizability | β | a.u. | A measure of the second-order NLO response. |

Lack of Specific Research Data for "this compound" in Advanced Applications

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a lack of specific published research detailing the use of the chemical compound This compound within the advanced applications specified in the requested article outline.

The investigation into its role as a versatile synthetic building block, its application in the development of functional organic materials, and its contributions to supramolecular chemistry did not yield specific data for this particular isomer.

Notably, the key areas where information was absent for this compound are:

Synthesis of Complex Polycyclic Scaffolds and Heterocycles: No specific examples of this aldehyde being used as a precursor for these complex structures were found.

Pharmaceutical Intermediates: Research on related pharmaceutical compounds points to the use of different isomers. For instance, the synthesis of the antidepressant Agomelatine utilizes 7-methoxy-naphthalene-1-carbaldehyde . Similarly, synthetic routes to Naproxen derivatives originate from precursors related to the 6-methoxy naphthalene core, not the 8-methoxy-2-carbaldehyde structure.

Functional Organic Materials: There was no available literature on the synthesis of photochromic methoxy-naphthopyran derivatives or materials with tailored nonlinear optical (NLO) properties using this compound as a starting material.

Supramolecular Chemistry: Studies detailing the crystal engineering, self-assembly properties, or specific supramolecular architectures formed by derivatives of this compound were not found.

Due to the absence of specific and verifiable research findings for This compound in these advanced fields, it is not possible to generate the requested scientifically accurate article while strictly adhering to the provided outline. The available data for related naphthalene isomers cannot be substituted without deviating from the subject of the request.

Advanced Applications in Chemical Synthesis and Materials Science

Contributions to Supramolecular Chemistry

Design and Synthesis of Supramolecular Architectures Incorporating Naphthalenecarbaldehyde Units

The incorporation of naphthalenecarbaldehyde moieties, such as 8-methoxynaphthalene-2-carbaldehyde, into supramolecular architectures is a plausible strategy for creating complex, functional systems. The naphthalene (B1677914) unit offers a rigid and extended aromatic surface suitable for engaging in π-π stacking interactions, which are fundamental in the self-assembly of supramolecular structures. The carbaldehyde group provides a versatile reactive site for the synthesis of larger molecules, such as Schiff bases, through condensation reactions with primary amines.

The design of such architectures would likely involve the synthesis of macrocycles or molecular cages. For instance, reacting a difunctional or trifunctional amine with two or three equivalents of this compound could lead to the formation of [2+2] or [3+3] macrocyclic structures. The methoxy (B1213986) group on the naphthalene ring could influence the electronic properties and solubility of the resulting assembly.

Table 1: Potential Synthetic Strategies for Supramolecular Architectures

| Strategy | Reactants | Potential Products | Driving Forces |

| Schiff Base Condensation | This compound, diamines | Macrocycles, molecular cages | Covalent bond formation, π-π stacking |

| Metal-Ligand Coordination | Functionalized this compound derivatives, metal ions | Metallosupramolecular cages, coordination polymers | Coordinate bonds, intermolecular interactions |

Exploration of Host-Guest Interactions and Molecular Recognition Phenomena

Supramolecular architectures derived from this compound would be expected to exhibit host-guest properties due to the presence of a defined cavity and aromatic surfaces. The naphthalene walls of such a host could create a hydrophobic pocket capable of encapsulating small organic guest molecules.

Molecular recognition would be governed by a combination of non-covalent interactions, including:

π-π stacking: Between the electron-rich naphthalene rings of the host and suitable aromatic guests.

CH-π interactions: Between the C-H bonds of a guest and the aromatic face of the naphthalene units.

The methoxy group could also play a role in modulating guest binding through steric or electronic effects. The specific size, shape, and electronic properties of the host's cavity would determine its selectivity for different guest molecules.

Applications in Supramolecular Catalysis

The confined environment within a supramolecular host assembled from this compound units could potentially be utilized for catalysis. By encapsulating reactants within its cavity, such a "molecular flask" could accelerate reactions by increasing the effective concentration of the reactants and stabilizing transition states.

Furthermore, functional groups could be introduced into the naphthaldehyde building block to create catalytically active sites within the supramolecular assembly. For example, the incorporation of acidic or basic moieties could enable the catalyst to perform specific types of organic reactions. The hydrophobic interior of the cavity could also provide a suitable environment for reactions that are sensitive to water. However, specific examples of this compound being used for this purpose are not present in the current body of scientific literature.

Future Research Directions and Concluding Outlook

Exploration of Unconventional Synthetic Methodologies

The development of novel and efficient synthetic routes to 8-methoxynaphthalene-2-carbaldehyde and its derivatives is a key area for future research. While traditional methods like Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) followed by subsequent oxidation steps are known, these often involve harsh conditions and can lead to a mixture of products. rice.edugoogle.com Future investigations could focus on more sustainable and atom-economical approaches.

One promising avenue is the exploration of electrocarboxylation, a technique that utilizes carbon dioxide as a C1 feedstock to introduce carboxylic acid functionalities. beilstein-journals.org This method offers a greener alternative to traditional carboxylation reactions. Further research into the selective formylation of methoxynaphthalene precursors using modern catalytic systems could also yield more direct and efficient synthetic pathways. Another area of interest is the development of milder and more regioselective demethylation techniques for aryl methyl ethers, which could be crucial for synthesizing related phenolic compounds. researchgate.net

Discovery of Novel Chemical Transformations and Reaction Mechanisms

The aldehyde and methoxy (B1213986) functionalities, along with the naphthalene (B1677914) core, make this compound a rich substrate for exploring new chemical reactions. The aldehyde group can participate in a variety of transformations, including condensation reactions to form N-acylhydrazones and other heterocyclic structures. researchgate.net Future work could delve into asymmetric transformations, catalyzed by transition metals, to produce chiral derivatives with potential applications in medicinal chemistry. rug.nl

The naphthalene ring system itself can undergo a range of reactions. For instance, the development of dual soluble epoxide hydrolase/fatty acid amide hydrolase (sEH/FAAH) inhibitors has shown the importance of substituted naphthalene cores in drug design. nih.gov Research into the selective reduction of one of the naphthalene rings, as demonstrated in the synthesis of 8-aryl-2-tetralones, could lead to novel tricyclic structures with interesting biological properties. acs.org Furthermore, understanding the mechanisms of these transformations, such as the concerted [2+2] cycloaddition and retro-[2+2] cycloaddition in carbonyl-olefin metathesis, will be crucial for designing more efficient and selective reactions. umich.edu

Development of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is essential for its application in various fields. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Two-dimensional NMR experiments, including HMQC, HMBC, COSY, and NOESY, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.com

High-resolution mass spectrometry (HRMS) is another critical tool for confirming the elemental composition of newly synthesized compounds. jst.go.jp In addition to standard techniques, future research could employ more specialized methods to probe the electronic structure and excited-state dynamics of these molecules. This information would be particularly valuable for applications in materials science, such as the development of novel organic light-emitting diodes (OLEDs) or sensors.

Synergistic Integration of Computational and Experimental Research

The combination of computational modeling and experimental work offers a powerful approach to accelerate the discovery and optimization of new chemical entities based on the this compound scaffold. Molecular docking and dynamics simulations can be used to predict the binding modes of these compounds with biological targets, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

For instance, in the development of strigolactone-signaling inhibitors, virtual screening and pharmacophore modeling were used to identify 2-methoxy-1-naphthaldehyde (B1195280) as a promising candidate. jst.go.jp Similar computational approaches can be applied to explore the potential of this compound in various therapeutic areas. Furthermore, computational studies can provide insights into reaction mechanisms, helping to explain experimental observations and guide the development of new synthetic methodologies. umich.edu The synergy between in silico and in vitro/in vivo studies will be crucial for unlocking the full potential of this compound.

Expansion of Applications in Emerging Areas of Chemical Science and Materials Engineering

The unique properties of this compound suggest its potential for a wide range of applications in emerging fields. Its aromatic structure and functional groups make it a candidate for the development of novel organic materials. For example, derivatives of this compound could be explored as components of supramolecular assemblies or as building blocks for functional polymers. acs.org

In the realm of medicinal chemistry, the naphthalene scaffold is a common feature in many biologically active molecules. tandfonline.comgoogle.com Building on existing research into the antifungal and other biological activities of related naphthaldehyde derivatives, future studies could explore the potential of this compound as a lead compound for the development of new therapeutic agents. researchgate.net The exploration of its role in modulating biological pathways, such as the inhibition of strigolactone signaling, opens up new avenues for agricultural applications as well. jst.go.jp The versatility of this compound ensures that its applications will continue to expand as our understanding of its chemistry and biology grows.

Q & A

Q. Table 1. Spectroscopic Signatures of this compound

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.02 (s, 1H, CHO) | Aldehyde proton |

| ¹³C NMR | δ 192.5 (CHO), 55.1 (OCH₃) | Carbonyl and methoxy groups |

| EI-MS | m/z 200.1 [M⁺] | Molecular ion confirmation |

Q. Table 2. Risk-of-Bias Assessment Criteria

| Factor | Low Risk | High Risk |

|---|---|---|

| Randomization | Dose allocation concealed | Non-randomized exposure groups |

| Indirectness | Human-relevant endpoints | Rodent-only models with unclear relevance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.